molecular formula C14H15NO2S B5859315 N-(3-ethoxyphenyl)-2-(2-thienyl)acetamide

N-(3-ethoxyphenyl)-2-(2-thienyl)acetamide

Cat. No. B5859315
M. Wt: 261.34 g/mol
InChI Key: QAOJQSAMAWKLDW-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-2-(2-thienyl)acetamide, also known as Etazolate, is a chemical compound that belongs to the class of anxiolytic drugs. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(3-ethoxyphenyl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission. This leads to a decrease in neuronal excitability and anxiolytic effects. It has also been shown to modulate other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its antidepressant and cognitive-enhancing effects.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-2-(2-thienyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA and glutamate in the brain, which may contribute to its anxiolytic and cognitive-enhancing effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival. This may contribute to its potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-ethoxyphenyl)-2-(2-thienyl)acetamide in lab experiments is its well-established synthesis method, which allows for high yield and purity. It is also relatively stable and can be stored for long periods of time. However, one limitation is its limited solubility in water, which may affect its bioavailability and make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(3-ethoxyphenyl)-2-(2-thienyl)acetamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as anxiety, depression, and cognitive impairment. Further studies are needed to elucidate its exact mechanism of action and to determine its safety and efficacy in human clinical trials. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(3-ethoxyphenyl)-2-(2-thienyl)acetamide, as well as its potential interactions with other drugs. Finally, there is a need for more research on the synthesis and optimization of N-(3-ethoxyphenyl)-2-(2-thienyl)acetamide, in order to improve its yield, purity, and bioavailability.

Synthesis Methods

The synthesis of N-(3-ethoxyphenyl)-2-(2-thienyl)acetamide involves the reaction of 2-thiophenecarboxylic acid with ethylamine, followed by the addition of 3-chlorobenzaldehyde and sodium borohydride. The resulting product is then treated with acetic anhydride to obtain N-(3-ethoxyphenyl)-2-(2-thienyl)acetamide. This synthesis method has been optimized for high yield and purity, and has been used in many research studies.

Scientific Research Applications

N-(3-ethoxyphenyl)-2-(2-thienyl)acetamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and cognitive impairment. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as cognitive-enhancing properties. It has also been investigated as a potential treatment for Alzheimer's disease, due to its ability to modulate neurotransmitter systems in the brain.

properties

IUPAC Name

N-(3-ethoxyphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-17-12-6-3-5-11(9-12)15-14(16)10-13-7-4-8-18-13/h3-9H,2,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOJQSAMAWKLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxyphenyl)-2-(thiophen-2-yl)acetamide

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